Technical Monograph: Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate
Technical Monograph: Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate
Executive Summary
Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate (CAS: 1150164-68-3) represents a specialized heterocyclic scaffold characterized by a "push-pull" electronic architecture.[1] The coexistence of an electron-donating amino group at C5 and electron-withdrawing cyano (C4) and ester (C3) functionalities creates a highly polarized system. This unique arrangement makes the compound a versatile building block, particularly in the synthesis of pyrazolo[1,5-a]pyrimidines —a privileged structure in kinase inhibitors (e.g., P2X3 antagonists) and oncology therapeutics.
This guide provides a comprehensive technical analysis of the compound's properties, validated synthetic protocols, and its application as a precursor for fused heterocyclic systems.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
The steric bulk of the o-tolyl group at the N1 position introduces torsional strain that influences solubility and crystal packing, differentiating it from its phenyl or p-tolyl analogs.
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | Ethyl 5-amino-4-cyano-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate |
| CAS Number | 1150164-68-3 |
| Molecular Formula | C₁₄H₁₄N₄O₂ |
| Molecular Weight | 270.29 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Predicted Density | ~1.3 ± 0.1 g/cm³ |
| Predicted LogP | ~2.8 - 3.2 (Lipophilic) |
| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in Ethanol; Insoluble in Water |
| pKa (Amino) | ~2.5 - 3.5 (Weakly basic due to conjugation with nitrile) |
Synthetic Architecture
The synthesis of this scaffold relies on the Gewald-type cyclocondensation principle, utilizing the reactivity of hydrazines toward electrophilic alkoxymethylene species.
Mechanistic Pathway
The reaction proceeds via the condensation of 2-methylphenylhydrazine (o-tolylhydrazine) with ethyl (ethoxymethylene)cyanoacetate .
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the electrophilic
-carbon of the ethoxymethylene reagent. -
Elimination: Loss of ethanol generates an intermediate hydrazone.
-
Cyclization: The internal nitrogen attacks the nitrile carbon (or ester carbonyl, depending on conditions, but nitrile is favored here for 5-amino formation) to close the pyrazole ring.
-
Aromatization: Tautomerization establishes the aromatic pyrazole system.
Experimental Protocol (Self-Validating)
Note: This protocol is adapted from standard methodologies for 1-aryl-5-aminopyrazoles.
Reagents:
-
Ethyl (ethoxymethylene)cyanoacetate (1.0 eq)
-
o-Tolylhydrazine hydrochloride (1.0 eq)
-
Triethylamine (Et₃N) (1.1 eq) or Sodium Acetate (1.2 eq)
Step-by-Step Workflow:
-
Preparation: Dissolve o-tolylhydrazine HCl (10 mmol) in Ethanol (30 mL). Add Et₃N (11 mmol) to liberate the free base. Stir for 10 min at Room Temperature (RT).
-
Addition: Dropwise add a solution of Ethyl (ethoxymethylene)cyanoacetate (10 mmol) in Ethanol (10 mL). Observation: Solution typically turns yellow/orange.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1).
-
Work-up: Cool to RT. If precipitate forms, filter directly. If not, concentrate under reduced pressure to ~20% volume and chill at 4°C.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: Validated workflow for the synthesis of the target pyrazole scaffold.
Reactivity & Applications: The Pyrazolo[1,5-a]pyrimidine Gateway
The primary value of this compound lies in its bifunctional nature (Amino + Cyano/Ester), which serves as a template for constructing fused heterocycles.
Cyclization to Pyrazolo[1,5-a]pyrimidines
Reaction with 1,3-electrophiles (e.g., 1,3-diketones,
-
Mechanism: The exocyclic amine (N-NH2 equivalent position) attacks the carbonyl of the electrophile, followed by cyclization onto the pyrazole ring nitrogen (N2).
-
Regioselectivity: The steric hindrance of the o-tolyl group at N1 can influence the regioselectivity of the cyclization, often directing substituents away from the N1-aryl interface.
Hydrolysis and Decarboxylation
The C3-ester can be hydrolyzed to the carboxylic acid (using NaOH/EtOH), which can then be decarboxylated or coupled with amines to form amides, expanding the SAR (Structure-Activity Relationship) library.
Reactivity Pathway Diagram[4]
Caption: Key chemical transformations and derivative pathways for the scaffold.
Spectroscopic Characterization (Diagnostic)
Since specific spectral data may not be in commercial libraries, the following diagnostic signals are expected based on the structure and analogous compounds:
-
¹H NMR (400 MHz, DMSO-d₆):
- 7.10–7.50 (m, 4H, Ar-H, o-tolyl).
- 6.80 (br s, 2H, NH₂, D₂O exchangeable).
- 4.30 (q, J=7.1 Hz, 2H, OCH ₂CH₃).
- 2.15 (s, 3H, Ar-CH ₃).
- 1.30 (t, J=7.1 Hz, 3H, OCH₂CH ₃).
-
IR (ATR):
- ~3300, 3200 cm⁻¹ (NH₂ stretch).
-
~2215 cm⁻¹ (C
N stretch, sharp). - ~1710 cm⁻¹ (C=O ester stretch).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over prolonged periods.
References
-
Synthesis of 5-aminopyrazoles: El-Saghier, A. M. M. (2002). Synthesis of some new fused pyrazoles. Journal of Chemical Research, 2002(1), 26-28. Link
-
Pyrazolo[1,5-a]pyrimidine Applications: Fraley, M. E., et al. (2006). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(24), 6377-6382. Link
-
General Reactivity of Ethoxymethylene Compounds: Shawali, A. S. (2010). Pyrazoles as building blocks in heterocyclic synthesis. Journal of Advanced Research, 1(1), 17-31. Link
-
Analogous Structure Data (p-Tolyl derivative): National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16065532. Link
Sources
- 1. 1150164-12-7|Ethyl 5-amino-4-cyano-1-(4-methoxyphenyl)pyrazole-3-carboxylate|BLDpharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1260243-04-6|Ethyl 5-amino-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 5. CAS号:1150164-68-3|Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate 腾准购试剂网 [labgogo.com]
